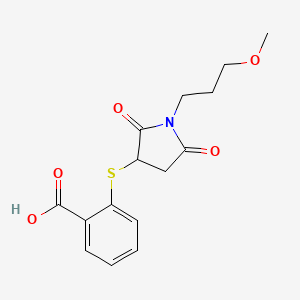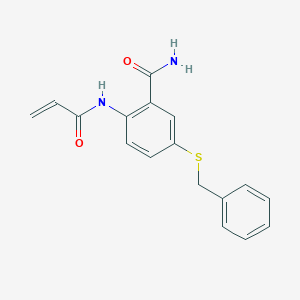
5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide, also known as BSA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of benzamide and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and has been studied as a potential treatment for various types of cancer. 5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide has also been shown to have anti-inflammatory properties, and has been studied as a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in large quantities. 5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide is also stable under a wide range of conditions, and can be stored for long periods of time. However, there are also limitations to the use of 5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide in lab experiments. It is not very soluble in water, and may require the use of organic solvents for certain experiments. 5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide may also have toxicity issues at high concentrations.
Orientations Futures
There are a number of future directions for 5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide research. One area of interest is the development of new synthesis methods for 5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide that are more efficient and cost-effective. Another area of interest is the study of 5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide as a potential treatment for other diseases, such as inflammatory diseases. Additionally, 5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide may be studied further as a fluorescent probe for detecting protein-protein interactions.
Méthodes De Synthèse
The synthesis of 5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide has been achieved using various methods. One of the most common methods involves the reaction of 5-bromo-2-nitrobenzoic acid with benzyl mercaptan, followed by reduction of the nitro group to an amino group. The resulting amine is then reacted with acryloyl chloride to form 5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide.
Applications De Recherche Scientifique
5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide has been studied for its potential applications in scientific research. It has been shown to have anti-cancer properties, and has been studied as a potential treatment for various types of cancer. 5-Benzylsulfanyl-2-(prop-2-enoylamino)benzamide has also been studied for its potential use as a fluorescent probe for detecting protein-protein interactions.
Propriétés
IUPAC Name |
5-benzylsulfanyl-2-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-2-16(20)19-15-9-8-13(10-14(15)17(18)21)22-11-12-6-4-3-5-7-12/h2-10H,1,11H2,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCYHBXILXBNDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C=C1)SCC2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzylsulfanyl)-2-(prop-2-enamido)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

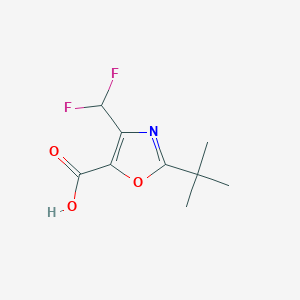
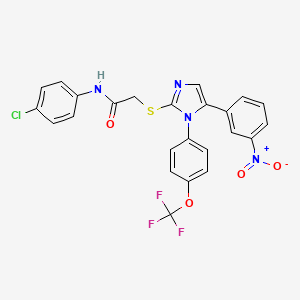
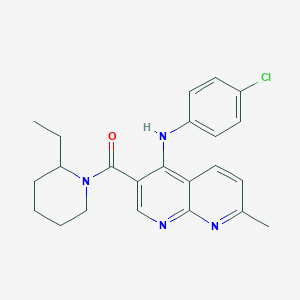

![3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2566040.png)
![1-Azaspiro[4.6]undecan-3-ol](/img/structure/B2566041.png)
![5-(4-ethylphenyl)-1-(2-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2566042.png)
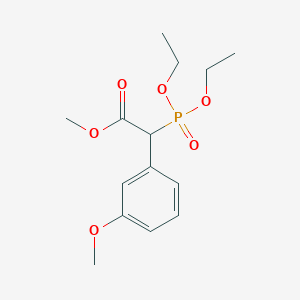
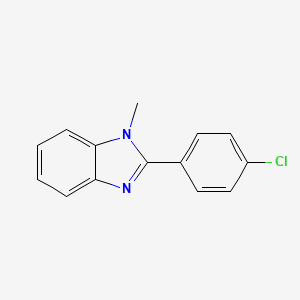
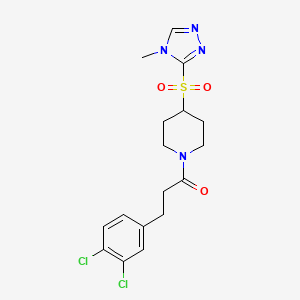
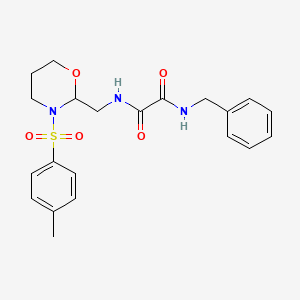

![N-(3-chloro-4-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2566051.png)
